4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperazine ring can also interact with various biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-methylphenyl)sulfonyl)piperazin-1-yl-1-morpholino-1-ethanone: Similar structure with a piperazine ring and sulfonyl group.
4-(4-((4-bromo-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)benzo[d]isoxazole: Contains a piperazine ring and sulfonyl group but with different substituents.
Uniqueness
4-(4-((4-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a piperazine ring, sulfonyl group, and thiopyran ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S2/c1-13-12-14(17)2-3-16(13)25(22,23)19-8-6-18(7-9-19)15-4-10-24(20,21)11-5-15/h2-3,12,15H,4-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIVPJVHWXTGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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